molecular formula C21H17ClO5 B2852019 6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-98-3

6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2852019
CAS No.: 690214-98-3
M. Wt: 384.81
InChI Key: XKYCXUGCNJSRFS-QPJJXVBHSA-N
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Description

The compound 6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid. Its structure comprises:

  • A 6-chloro-substituted coumarin core (2H-chromen-2-one), which is a bicyclic aromatic system known for its biological activities.
  • A chalcone moiety [(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl] at position 3 of the coumarin. The chalcone’s phenyl ring is substituted with 4-ethoxy and 3-methoxy groups, and the α,β-unsaturated ketone adopts an E-configuration.

This structural framework is associated with diverse pharmacological properties, including antimicrobial, antiparasitic, and anticancer activities, depending on substituent patterns .

Properties

IUPAC Name

6-chloro-3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO5/c1-3-26-19-8-5-13(10-20(19)25-2)4-7-17(23)16-12-14-11-15(22)6-9-18(14)27-21(16)24/h4-12H,3H2,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYCXUGCNJSRFS-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Spectral Properties

Table 2: Comparative Spectral and Physical Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Reference
Target Compound Not reported Not reported Not reported
A2 () 143–144 1732 8.60 (H4), 7.97 (Hβ, J = 15.9 Hz), 3.88 (-OMe)
Compound 4e () 192 1712 2.9 (N(CH₃)₂), 6.54–8.1 (Ar-H + ethyl)
BE95879 () Not reported Not reported Molecular weight: 338.78

Key Observations:

  • IR Spectroscopy: Chalcone carbonyl stretches (~1660–1732 cm⁻¹) are consistent across analogs, confirming α,β-unsaturated ketone presence .
  • ¹H NMR: The E-configuration of the chalcone is confirmed by coupling constants (J = 15.9 Hz for Hα and Hβ in A2) .

Structural and Crystallographic Insights

  • Crystal Packing: Analogs like 4-hydroxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)propenoyl]-coumarin () exhibit hydrogen-bonded networks (O–H···O and C–H···O interactions), stabilizing the crystal lattice .
  • SHELX Refinement: Structural data for analogs were refined using SHELXL, confirming bond lengths and angles consistent with coumarin-chalcone frameworks .

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